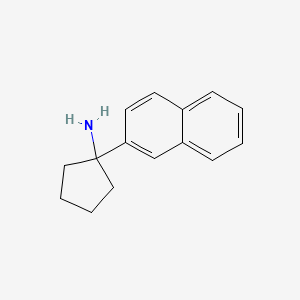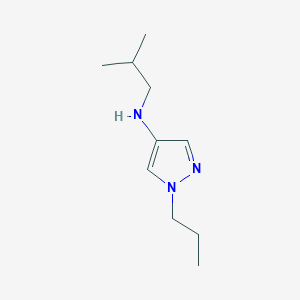![molecular formula C15H20FN3S B11736926 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11736926.png)
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-ciclopentil-3-metil-1H-pirazol-4-il)metil][(5-fluorotiofen-2-il)metil]amina es un compuesto heterocíclico que presenta un anillo de pirazol y un anillo de tiofeno
Métodos De Preparación
La síntesis de [(1-ciclopentil-3-metil-1H-pirazol-4-il)metil][(5-fluorotiofen-2-il)metil]amina normalmente implica los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de un derivado de hidrazina adecuado con una 1,3-dicetona en condiciones ácidas o básicas.
Introducción de los grupos ciclopentil y metil: Estos grupos se pueden introducir mediante reacciones de alquilación utilizando haluros de alquilo apropiados.
Formación del anillo de tiofeno: El anillo de tiofeno se puede sintetizar a través de una variedad de métodos, incluida la reacción de Gewald, que implica la condensación de una cetona con un nitrilo y azufre elemental.
Acoplamiento de los anillos de pirazol y tiofeno: Esto se puede lograr mediante una reacción de acoplamiento cruzado, como el acoplamiento de Suzuki o Stille, utilizando ácidos borónicos o estannanos apropiados.
Análisis De Reacciones Químicas
[(1-ciclopentil-3-metil-1H-pirazol-4-il)metil][(5-fluorotiofen-2-il)metil]amina experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: La reducción se puede llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción. Los reactivos comunes incluyen halógenos, haluros de alquilo y nucleófilos como aminas o tioles.
Aplicaciones Científicas De Investigación
[(1-ciclopentil-3-metil-1H-pirazol-4-il)metil][(5-fluorotiofen-2-il)metil]amina tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se investiga por su potencial como agente terapéutico debido a sus características estructurales únicas y actividad biológica.
Síntesis Orgánica: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Estudios Biológicos: El compuesto se utiliza en estudios para comprender su interacción con objetivos biológicos y su potencial como candidato a fármaco.
Aplicaciones Industriales: Se explora su uso en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de [(1-ciclopentil-3-metil-1H-pirazol-4-il)metil][(5-fluorotiofen-2-il)metil]amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas y los objetivos involucrados dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
[(1-ciclopentil-3-metil-1H-pirazol-4-il)metil][(5-fluorotiofen-2-il)metil]amina se puede comparar con otros compuestos similares, como:
Derivados de pirazol: Estos compuestos comparten la estructura del anillo de pirazol y exhiben una reactividad y actividad biológica similares.
Derivados de tiofeno: Estos compuestos contienen el anillo de tiofeno y son conocidos por sus propiedades electrónicas y aplicaciones en ciencia de materiales.
Aminas heterocíclicas: Estos compuestos presentan anillos que contienen nitrógeno y son ampliamente estudiados por sus aplicaciones medicinales y sintéticas.
La singularidad de [(1-ciclopentil-3-metil-1H-pirazol-4-il)metil][(5-fluorotiofen-2-il)metil]amina radica en su combinación de los anillos de pirazol y tiofeno, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H20FN3S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C15H20FN3S/c1-11-12(8-17-9-14-6-7-15(16)20-14)10-19(18-11)13-4-2-3-5-13/h6-7,10,13,17H,2-5,8-9H2,1H3 |
Clave InChI |
YNPWJKJABAQTLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CNCC2=CC=C(S2)F)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736851.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736852.png)
amine](/img/structure/B11736853.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736855.png)
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B11736857.png)


![Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11736890.png)
![1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736897.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736898.png)


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11736911.png)
![1-(butan-2-yl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736919.png)
